molecular formula C27H31N5O2 B2398768 GMC 15-27

GMC 15-27

Cat. No.: B2398768
M. Wt: 457.6 g/mol
InChI Key: LBFHWQWAWLKTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GMC 15-27 involves multiple steps, starting with the preparation of the core biphenyl structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the aminoiminomethyl group to form primary amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

GMC 15-27 has a wide range of applications in scientific research:

    Chemistry: It is used as a tool compound to study the binding and activity of 5-hydroxytryptamine receptors.

    Biology: The compound helps in understanding the role of serotonin in various biological processes, including mood regulation and gastrointestinal function.

    Medicine: this compound is used in preclinical studies to investigate potential therapeutic targets for disorders such as depression, anxiety, and migraine.

    Industry: It is employed in the development of new pharmaceuticals targeting serotonin receptors

Mechanism of Action

GMC 15-27 exerts its effects by selectively binding to the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. This binding inhibits the action of serotonin at these receptors, thereby modulating various physiological processes. The molecular targets include the receptors themselves, and the pathways involved are primarily related to serotonin signaling .

Comparison with Similar Compounds

Uniqueness of GMC 15-27: this compound is unique due to its high selectivity and potency for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. Unlike other compounds, it acts as an antagonist rather than an agonist, making it valuable for studying the inhibitory pathways of serotonin signaling .

Properties

IUPAC Name

4-(4-carbamimidoyl-2-methylphenyl)-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2/c1-18-16-21(26(28)29)8-10-23(18)19-4-6-20(7-5-19)27(33)30-22-9-11-25(34-3)24(17-22)32-14-12-31(2)13-15-32/h4-11,16-17H,12-15H2,1-3H3,(H3,28,29)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFHWQWAWLKTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=N)N)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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